ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
Description
ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is a pyridine-derived ester featuring a substituted carbamoyl amino group at the 5-position and methyl groups at the 2- and 6-positions of the pyridine ring. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors that recognize aromatic and hydrogen-bonding motifs .
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-17(22)13-10-15(12(3)19-11(13)2)21-18(23)20-14-8-6-7-9-16(14)24-4/h6-10H,5H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNPOSSWEVPJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Urea Linkage
The urea functional group is typically synthesized through the reaction of an amine with an isocyanate. For this compound, ethyl 5-amino-2,6-dimethylpyridine-3-carboxylate reacts with 2-methoxyphenyl isocyanate in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Catalytic amounts of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) facilitate the reaction by deprotonating the amine, enhancing nucleophilicity.
Example Protocol :
- Step 1 : Dissolve ethyl 5-amino-2,6-dimethylpyridine-3-carboxylate (1.0 equiv) in THF under nitrogen.
- Step 2 : Add 2-methoxyphenyl isocyanate (1.1 equiv) dropwise at 0°C, followed by DMAP (0.1 equiv).
- Step 3 : Warm the reaction to room temperature and stir for 12–24 hours.
- Step 4 : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Yields for analogous urea-forming reactions range from 60% to 79%, depending on steric and electronic factors.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts reaction efficiency. THF and DCM are preferred for their ability to dissolve both aromatic amines and isocyanates. DMAP outperforms TEA in urea formation due to its superior nucleophilic activation, as evidenced by higher yields (72–79% vs. 26.7–60%) in comparable reactions.
Purification and Characterization
Crude products are purified via:
- Liquid-Liquid Extraction : Sequential washes with saturated ammonium chloride and brine remove unreacted reagents.
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane mixtures isolates the product.
- Trituration : Hexanes or diethyl ether precipitate pure solids from concentrated organic layers.
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 11.87 (s, 1H, NH), 7.50–6.80 (m, 4H, aromatic), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 2.49 (s, 6H, CH₃), 1.26 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- LCMS : m/z 343.4 [M+H]⁺.
Challenges and Alternative Approaches
Steric Hindrance
The 2,6-dimethyl groups on the pyridine ring may hinder access to the 5-position amine, necessitating excess isocyanate (1.2–1.5 equiv) or elevated temperatures (40–50°C). However, higher temperatures risk ester group hydrolysis.
Alternative Urea-Forming Methods
- Carbodiimide-Mediated Coupling : Reacting the amine with 2-methoxybenzoyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Curtius Rearrangement : Converting a carboxylic acid to an isocyanate via an acyl azide intermediate, though this method introduces explosion hazards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 5-METHOXY-2-INDOLECARBOXYLATE
- Structure : Features an indole ring (fused benzene-pyrrole system) instead of pyridine, with a methoxy group at the 5-position and an ethyl ester at the 2-position.
- However, the absence of the carbamoyl amino group reduces hydrogen-bonding capacity .
ETHYL 5-HYDROXYMETHYL-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
- Structure : Contains a hydroxymethyl group at the 5-position and methyl groups at the 2- and 6-positions.
- Key Difference: The hydroxymethyl group increases polarity and aqueous solubility relative to the carbamoyl amino group in the target compound. This may limit membrane permeability but improve bioavailability in hydrophilic environments .
ETHYL 5-CYANO-4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE
- Structure: Includes a cyano group at the 5-position and a partially saturated pyridine ring.
- The saturated ring reduces aromaticity, impacting interactions with planar biological targets .
Heterocyclic Derivatives with Fused Rings
ETHYL 2-AMINO-6-BOC-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-3(5H)-CARBOXYLATE
- Structure: Features a thieno[2,3-c]pyridine fused ring system with a Boc-protected amino group.
- Key Difference : The sulfur atom in the thiophene ring increases electron density and may enhance metabolic stability. The Boc group provides temporary protection for the amine, enabling selective functionalization—a feature absent in the target compound .
Comparative Analysis Table
Research Implications
- Medicinal Chemistry: The carbamoyl amino group in the target compound offers dual hydrogen-bond donor/acceptor properties, advantageous for targeting enzymes like kinases or proteases. In contrast, indole or thienopyridine derivatives may prioritize hydrophobic interactions .
- Synthetic Utility: Ethyl esters in analogs (e.g., ETHYL 5-CYANO-4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE) serve as intermediates for further functionalization, whereas the target compound’s carbamoyl group may limit such modifications .
Biological Activity
Ethyl 5-{[(2-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process typically starting from 2,6-dimethylpyridine. The reaction pathway generally includes the formation of the carbamoyl derivative through the reaction with 2-methoxyphenyl isocyanate, followed by esterification with ethyl chloroformate.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the molecule.
- Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound at concentrations of 10 µM resulted in a 60% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study assessing its antimicrobial efficacy, the compound showed an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL. These results suggest its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the pyridine core can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Removal of methoxy group | Decreased anticancer activity |
| Substitution on pyridine ring | Enhanced antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for ETHYL 5-{[(2-METHOXYPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyridine core via cyclization or substitution reactions.
- Step 2 : Introduction of the carbamoyl amino group via coupling reactions (e.g., using carbodiimide-mediated amidation).
- Step 3 : Esterification to attach the ethyl carboxylate moiety.
Key considerations include solvent selection (polar aprotic solvents for coupling), temperature control, and purification via column chromatography. Reference analogous syntheses of pyridine derivatives for reaction optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm structural integrity and substituent positions.
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.
Cross-referencing with databases (e.g., SDBS Library) ensures accurate interpretation .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodological Answer :
- In vitro Antioxidant Assays : DPPH radical scavenging or FRAP tests to measure free radical neutralization .
- In vivo Anti-inflammatory Models : Carrageenan-induced paw edema in rodents, measuring cytokine levels (e.g., IL-6, TNF-α).
- Dose-Response Studies : Establish IC values for bioactivity quantification.
Use positive controls (e.g., ascorbic acid for antioxidants) to validate results .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound?
- Methodological Answer : Employ a Design of Experiments (DOE) approach:
- Factors : Temperature, catalyst concentration, reaction time.
- Responses : Yield, purity, reaction efficiency.
- Statistical Analysis : ANOVA to identify significant factors and interactions.
Example DOE Table:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 10 |
| Time (hr) | 12 | 24 |
| Central composite designs enhance resolution for non-linear relationships . |
Q. What computational methods model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity.
Validate predictions with experimental IC data .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Methodological Pluralism : Combine in vitro, in vivo, and in silico data to cross-validate results.
- Assay Standardization : Control variables like cell line selection, solvent (DMSO concentration), and incubation time.
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to identify off-target effects.
Contradictions may arise from differences in experimental protocols; replication under identical conditions is critical .
Q. What strategies assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- HPLC-MS Monitoring : Track degradation products and quantify half-life.
- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12).
Degradation pathways (e.g., hydrolysis of the ester group) inform storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
